molecular formula C18H21ClN4O6S2 B14995051 5-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(methylsulfonyl)pyrimidine-4-carboxamide

5-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B14995051
M. Wt: 489.0 g/mol
InChI Key: BYSQKRBVEFJISH-UHFFFAOYSA-N
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Description

5-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(methylsulfonyl)pyrimidine-4-carboxamide is an organic compound with the molecular formula C18H21ClN4O4S2. This compound is known for its complex structure, which includes a pyrimidine ring, a sulfonyl group, and a morpholine derivative. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(methylsulfonyl)pyrimidine-4-carboxamide involves multiple steps. One common method includes the reaction of 5-chloropyrimidine-4-carboxylic acid with 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]aniline under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(methylsulfonyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted pyrimidine compounds.

Scientific Research Applications

5-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(methylsulfonyl)pyrimidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(methylsulfonyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl and pyrimidine groups are known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]benzaldehyde: Similar in structure but lacks the pyrimidine ring.

    2-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide: Contains a similar sulfonyl group but has a different core structure.

Uniqueness

5-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(methylsulfonyl)pyrimidine-4-carboxamide is unique due to its combination of a pyrimidine ring with sulfonyl and morpholine groups. This unique structure contributes to its diverse chemical reactivity and potential biological activities .

Properties

Molecular Formula

C18H21ClN4O6S2

Molecular Weight

489.0 g/mol

IUPAC Name

5-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C18H21ClN4O6S2/c1-11-9-23(10-12(2)29-11)31(27,28)14-6-4-13(5-7-14)21-17(24)16-15(19)8-20-18(22-16)30(3,25)26/h4-8,11-12H,9-10H2,1-3H3,(H,21,24)

InChI Key

BYSQKRBVEFJISH-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NC(=NC=C3Cl)S(=O)(=O)C

Origin of Product

United States

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